molecular formula C9H10O3S B1313176 Ethyl 3-oxo-3-(thiophen-3-yl)propanoate CAS No. 53090-46-3

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Cat. No. B1313176
CAS RN: 53090-46-3
M. Wt: 198.24 g/mol
InChI Key: UVFAIFOWWYWRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a chemical compound with the CAS Number: 53090-46-3 and a molecular weight of 198.24 . It is typically stored in a dark, dry place at a temperature between 2-8°C . The compound is in liquid form .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a liquid . It has a molecular weight of 198.24 g/mol . The compound is typically stored in a dark, dry place at a temperature between 2-8°C . The flash point of the compound is 119.695 .

Scientific Research Applications

1. Synthesis of Polyheterocyclic Compounds

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is used in the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones. This process facilitates the synthesis of highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, without the need for transition metals or oxidants. The phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed in these compounds (Zhang et al., 2017).

2. Formation of Triazine and Dione Derivatives

The compound reacts with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. This reaction demonstrates its potential in the synthesis of complex organic compounds with triazine and dione structures (Vetyugova et al., 2018).

3. Spectroscopic and Diffractometric Studies

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is characterized in studies involving spectroscopic and diffractometric techniques. These techniques are essential for understanding the polymorphic forms and structural nuances of pharmaceutical compounds, which can impact their stability and efficacy (Vogt et al., 2013).

4. Bioreduction in Pharmaceutical Synthesis

The compound is used in the bioreduction process to produce chiral intermediates for drugs. For instance, its stereoselective bioreduction is critical in synthesizing key intermediates for antidepressant drugs like duloxetine (Ren et al., 2019).

5. Synthesis of Conducting Polymers

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is involved in the synthesis of conducting polymers, particularly those with electrochromic properties. These polymers have potential applications in advanced electronic and display technologies (Sacan et al., 2006).

Safety And Hazards

The safety information for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . Personal protective equipment, including gloves and eye protection, should be used .

properties

IUPAC Name

ethyl 3-oxo-3-thiophen-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAIFOWWYWRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441393
Record name ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

CAS RN

53090-46-3
Record name ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-isopropylcyclohexylamine (5.64 g) in THF (80 mL) cooled to -78° C. under nitrogen was added nBuLi (25 mL, 1.6M in hexane) and the mixture was stirred for 30 min. EtOAc (1.95 mL) was added and after a further 30 min., 3-thiophene carbonyl chloride (from Step 1) dissolved in 3 mL THF was added. After 30 min., 1N HCl (75 mL) was added followed by brine and EtOAc. The organic layer was separated, dried and concentrated. Purification by column chromatography (5% EtOAc/hexane) afforded the title compound as an oil.
Quantity
5.64 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Citations

For This Compound
1
Citations
V NawaláVikram - Chemical Communications, 2023 - pubs.rsc.org
The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru(II)-catalyst, a copper oxidant and an additive …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.